molecular formula C19H23F2N3O2 B6924913 N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide

N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide

Cat. No.: B6924913
M. Wt: 363.4 g/mol
InChI Key: PNHRWBNTDZZUTR-UHFFFAOYSA-N
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Description

N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications across various scientific fields. This compound is characterized by its fluorinated phenyl ring and a pyrimidine core, which contribute to its distinctive properties.

Properties

IUPAC Name

N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O2/c1-10(2)16-13(9-22-11(3)23-16)18(25)24-12-7-14(20)17(15(21)8-12)26-19(4,5)6/h7-10H,1-6H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHRWBNTDZZUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C(C)C)C(=O)NC2=CC(=C(C(=C2)F)OC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide typically involves a series of organic synthesis steps. A common approach begins with the synthesis of the fluorinated phenyl intermediate, which is then coupled with the pyrimidine derivative through nucleophilic substitution or similar reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure optimal yields.

Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and reproducibility. Advanced purification methods, such as recrystallization and column chromatography, are employed to obtain high-purity final products.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions. The presence of fluorine atoms in the phenyl ring and the pyrimidine core influence its reactivity.

Common Reagents and Conditions: : Oxidation reactions might involve reagents such as potassium permanganate or chromium trioxide, while reduction can be achieved using hydrogen gas in the presence of catalysts like palladium on carbon. Substitution reactions often employ nucleophiles like amines or alcohols under mild conditions.

Major Products Formed: : The major products formed from these reactions depend on the specific substituents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: : In the field of chemistry, this compound is utilized as a precursor in the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with desired properties.

Biology: : Biological research often investigates its potential as an enzyme inhibitor or ligand for receptor studies. The fluorinated phenyl ring enhances its binding affinity and specificity toward biological targets.

Medicine: : In medicine, this compound shows promise as a therapeutic agent. Its mechanism of action involves binding to specific molecular targets, influencing pathways related to diseases such as cancer or inflammatory disorders.

Industry: : Industrial applications include its use as an intermediate in the production of agrochemicals and pharmaceuticals, showcasing its versatility in large-scale chemical manufacturing.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The fluorinated phenyl ring enhances its binding properties, allowing it to modulate specific pathways within biological systems. This can result in inhibition or activation of target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Compared to other similar compounds, N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide stands out due to its unique combination of fluorinated phenyl and pyrimidine structures. This unique structure contributes to its enhanced binding affinity and specificity.

List of Similar Compounds

  • N-[3,5-difluoro-4-[(tert-butyl)oxy]phenyl]-2-methyl-4-(tert-butyl)pyrimidine-5-carboxamide

  • N-[4-fluoro-3-methoxyphenyl]-2-methyl-4-isopropylpyrimidine-5-carboxamide

  • N-[3,4-dichlorophenyl]-2-methyl-4-isopropylpyrimidine-5-carboxamide

Feel free to dig deeper into any section! This compound's potential across various fields is fascinating, right?

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